molecular formula C9H14O3 B12089152 Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12089152
M. Wt: 170.21 g/mol
InChI Key: QLSZNBHJTJDXIR-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound with a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact structure. The presence of the ethyl ester and hydroxymethyl groups adds to its versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with ethyl 3-bromomethylbicyclo[1.1.1]pentane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Ethyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Uniqueness

This compound stands out due to its combination of the ethyl ester and hydroxymethyl groups, which provide unique reactivity and binding properties. Its rigid bicyclic structure also offers advantages in terms of stability and specificity in binding interactions .

Biological Activity

Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and applications in drug design, supported by relevant case studies and research findings.

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
IUPAC NameThis compound
InChI KeyQLSZNBHJTJDXIR-UHFFFAOYSA-N
SMILESCCOC(=O)C12CC(C1)(C2)CO

Synthesis

The synthesis of this compound typically involves the reaction of [1.1.1]propellane with ethyl 3-bromomethylbicyclo[1.1.1]pentane-1-carboxylate under basic conditions, often utilizing sodium hydride or potassium tert-butoxide as catalysts .

The biological activity of this compound is largely attributed to its rigid bicyclic structure, which allows it to interact specifically with various biological targets. The hydroxymethyl and ester functional groups enhance its binding affinity through hydrogen bonding and other interactions, potentially modulating the activity of target proteins .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. For instance, derivatives have been developed as mimetics of lipoxins, which are crucial in resolving inflammation . One study demonstrated that a BCP-containing synthetic lipoxin A4 mimetic exhibited significant anti-inflammatory effects, suggesting that similar compounds may have therapeutic applications in inflammatory diseases .

Drug Design Applications

Bicyclo[1.1.1]pentanes serve as bioisosteres for traditional aromatic systems, offering advantages such as improved solubility and metabolic stability . The incorporation of this compound into drug candidates has been shown to enhance pharmacokinetic properties while maintaining biological activity.

Case Study 1: Lipoxin Mimetics

In a study focusing on the development of lipoxin A4 mimetics, researchers incorporated bicyclo[1.1.1]pentane structures to enhance anti-inflammatory responses. The resulting compounds showed promising results in reducing inflammation in preclinical models .

Case Study 2: Structural Modifications

Another investigation examined various structural modifications of bicyclo[1.1.1]pentane derivatives to optimize their pharmacological profiles for drug development purposes. The findings indicated that specific modifications could lead to improved solubility and reduced non-specific binding in biological systems .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-2-12-7(11)9-3-8(4-9,5-9)6-10/h10H,2-6H2,1H3

InChI Key

QLSZNBHJTJDXIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)CO

Origin of Product

United States

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